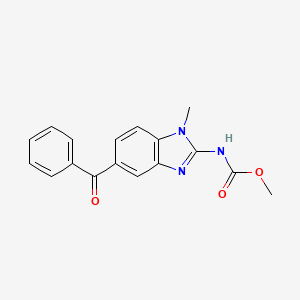

1-Methyl Mebendazole

描述

1-Methyl Mebendazole (methyl (5-benzoyl-1-methyl-1H-benzimidazol-2-yl) carbonate; CAS 132119-11-0) is a derivative of the antiparasitic drug mebendazole, distinguished by a methyl substitution at the 1-position of the benzimidazole core . Its molecular formula is C₁₇H₁₅N₃O₃ (MW: 309.32), with structural modifications aimed at enhancing pharmacokinetic or pharmacodynamic properties.

属性

IUPAC Name |

methyl N-(5-benzoyl-1-methylbenzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-14-9-8-12(15(21)11-6-4-3-5-7-11)10-13(14)18-16(20)19-17(22)23-2/h3-10H,1-2H3,(H,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXOKPYARUONDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157361 | |

| Record name | 1-Methyl mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132119-11-0 | |

| Record name | 1-Methyl mebendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132119110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL MEBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5OOP2R46Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

The synthesis of 1-Methyl Mebendazole involves several steps, starting with the formation of the benzimidazole ring. This is typically achieved by reacting o-phenylenediamine with a carboxylic acid derivative. The methylation of the benzimidazole ring is then carried out using methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

化学反应分析

1-Methyl Mebendazole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

科学研究应用

1-Methyl Mebendazole has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the reactivity and stability of benzimidazole derivatives.

Biology: It has been investigated for its potential as an antiparasitic agent, similar to Mebendazole.

Medicine: Recent studies have explored its anticancer properties, particularly in treating brain cancers and other malignancies

作用机制

The mechanism of action of 1-Methyl Mebendazole involves inhibiting the formation of microtubules in parasitic worms. Microtubules are essential for cell division and nutrient uptake in these organisms. By binding to tubulin, a protein that forms microtubules, this compound disrupts their function, leading to the death of the parasites . This mechanism is similar to that of Mebendazole, but the addition of the methyl group may enhance its binding affinity and efficacy.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Key Differences

The benzimidazole scaffold is central to the activity of this drug class. Modifications to this core influence target binding, metabolic stability, and tissue distribution:

Pharmacological Potency and Selectivity

Antiparasitic Activity:

- Mebendazole : MIC = 0.3125 µM against helminths; brain-penetrant in gliomas .

- Fenbendazole : Most potent antiparasitic (MIC = 0.039 µM) but causes gastrointestinal toxicity in dogs .

- Albendazole : IC₅₀ = 11.3 µM against A. cantonensis; inactive in some models lacking its molecular target .

Anticancer Activity:

- Mebendazole : IC₅₀ = 10 ng/ml in canine glioma cells; induces mitotic arrest and apoptosis via tubulin depolymerization .

- Fenbendazole : Less potent (IC₅₀ = 150 ng/ml) but safer in long-term canine studies .

- This compound : Uncharacterized; methylation may alter tubulin binding or metabolic stability.

生物活性

1-Methyl Mebendazole (1-MMBZ) is a derivative of mebendazole (MBZ), an anthelmintic drug that has gained attention for its potential anti-cancer properties. Originally approved for treating parasitic infections, recent studies have demonstrated that mebendazole can inhibit tumor growth and metastasis in various cancer models. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cancer types, and relevant case studies.

This compound exhibits several mechanisms that contribute to its anti-cancer activity:

- Microtubule Disruption : Similar to other benzimidazoles, 1-MMBZ disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This disruption is critical for inhibiting cell proliferation in various cancer types, including glioblastoma and triple-negative breast cancer (TNBC) .

- Induction of Apoptosis : The compound has been shown to induce apoptosis through various pathways, including the activation of caspases and the modulation of BCL-2 family proteins .

- Reactive Oxygen Species (ROS) Generation : 1-MMBZ promotes ROS production, which can activate apoptotic signaling pathways and inhibit tumor cell migration. This mechanism has been particularly noted in non-small cell lung cancer (NSCLC) models .

- Inhibition of Cancer Stem Cell Properties : Research indicates that 1-MMBZ reduces integrin β4 expression, a marker associated with cancer stemness, thereby potentially inhibiting tumor initiation and metastasis .

In Vitro Studies

This compound has demonstrated significant anti-cancer activity across various cell lines:

- Ovarian Cancer : In ovarian cancer cell cultures, 1-MMBZ inhibited growth at nanomolar concentrations. It was found to work synergistically with PRIMA-1 MET, enhancing its efficacy against tumors with p53 mutations .

- Glioblastoma : A phase 1 study indicated that 1-MMBZ could be safely administered alongside standard treatments for recurrent glioblastoma. The maximum tolerated dose (MTD) was established at 4800 mg per day when combined with temozolomide .

- Triple-Negative Breast Cancer : In TNBC models, 1-MMBZ reduced tumor size and metastasis while inducing apoptosis and cell cycle arrest .

In Vivo Studies

The efficacy of this compound has also been confirmed in animal models:

- Tumor Growth Inhibition : In xenograft models of glioblastoma and breast cancer, treatment with 1-MMBZ significantly reduced tumor volume compared to controls .

- Metastatic Prevention : Studies indicated that 1-MMBZ could prevent distant organ metastases in breast cancer models by targeting integrin β4 and reducing cancer stem cell properties .

Case Study 1: Ovarian Cancer Treatment

A study evaluated the effects of mebendazole on ovarian cancer patients. Results showed that patients receiving mebendazole alongside standard chemotherapy had improved outcomes compared to those receiving chemotherapy alone. The study highlighted the drug's potential for repurposing in clinical settings .

Case Study 2: Glioblastoma Phase I Trial

In a clinical trial involving patients with recurrent glioblastoma, mebendazole was administered in combination with other chemotherapeutics. The trial reported manageable side effects and established dosing guidelines for future studies, emphasizing the need for further research into its efficacy as a brain tumor therapeutic .

Data Summary

The following table summarizes key findings related to the biological activity of this compound across various studies:

常见问题

Basic Research Questions

Q. What safety protocols are essential when handling 1-Methyl Mebendazole in laboratory settings?

- Methodological Answer : Researchers must implement engineering controls (e.g., general ventilation) and personal protective equipment (PPE), including chemical-resistant gloves (tested per EN 374), eye protection, and respiratory gear in poorly ventilated areas. Immediate decontamination procedures for skin/eye contact (rinsing with water) and strict protocols for ingestion/inhalation incidents are critical . Safety data sheets (SDS) should guide first-aid measures and exposure controls.

Q. How should researchers design initial in vitro experiments to assess the cytotoxic effects of this compound?

- Methodological Answer : Use established cancer cell lines (e.g., pancreatic or prostate cancer models) with dose-response curves (typical range: 0.1–10 µM). Include controls for apoptosis (e.g., caspase-3 activation) and proliferation (MTT assays). Validate results using triplicate experiments and statistical analysis (e.g., ANOVA) to account for variability. Cite standardized protocols for reproducibility .

Q. What are the key parameters for validating the purity and stability of this compound in experimental preparations?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) or mass spectrometry to verify chemical integrity. Monitor stability under storage conditions (e.g., -20°C, desiccated) via periodic re-testing. Report melting points, spectral data (IR, NMR), and elemental analysis to confirm structural consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across different in vivo cancer models?

- Methodological Answer : Discrepancies (e.g., tumor reduction in pancreatic KC mice vs. limited efficacy in prostate models) require cross-model validation. Compare pharmacokinetics (e.g., bioavailability, tissue penetration) and microenvironmental factors (e.g., stromal desmoplasia in pancreatic tumors). Use dual-intervention studies (early vs. late treatment) to isolate timing-dependent effects .

Q. What advanced methodologies are used to analyze this compound’s impact on metastasis inhibition?

- Methodological Answer : Utilize transgenic models (e.g., KPC mice) to track metastatic spread via bioluminescence imaging or histopathology. Quantify biomarkers like α-SMA (activated stellate cells) and trichrome staining for fibrosis. Combine transcriptomic profiling (RNA-seq) with functional assays (e.g., transwell migration) to identify molecular pathways .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioavailability?

- Methodological Answer : Synthesize analogs with modifications to the benzimidazole core (e.g., sulfonyl or triazole appendages) and test solubility/logP values. Use in silico docking to predict binding affinity to β-tubulin or other targets. Validate in vivo pharmacokinetics (Cmax, half-life) in rodent models and compare with parent compound .

Q. What strategies improve the translational relevance of preclinical data for this compound in combination therapies?

- Methodological Answer : Co-administer with chemotherapeutics (e.g., docetaxel) at sub-therapeutic doses to assess synergy. Employ patient-derived xenografts (PDX) or organoids to mimic clinical heterogeneity. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to refine research questions and align endpoints with clinical benchmarks (e.g., progression-free survival) .

Data Analysis & Reporting

Q. How should researchers address uncertainties in dose-response data for this compound?

- Methodological Answer : Apply error propagation analysis to account for instrumental and biological variability. Use nonlinear regression models (e.g., sigmoidal curves) to estimate IC50 values with confidence intervals. Report raw data in appendices and processed data in main figures, adhering to journal guidelines for transparency .

Q. What frameworks are recommended for formulating rigorous research questions on this compound’s mechanisms?

- Methodological Answer : Adopt the PICO framework (Population: cancer cell lines; Intervention: drug treatment; Comparison: controls; Outcome: apoptosis/metastasis reduction) to structure hypotheses. Evaluate feasibility using FINER criteria, ensuring novelty (e.g., unexplored mechanisms like PDE4D7 knockdown sensitization) and relevance to translational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。